Cas no 86259-87-2 (BnO-PEG4-OH)

BnO-PEG4-OH structure
BnO-PEG4-OH structure
اسم المنتج:BnO-PEG4-OH
كاس عدد:86259-87-2
وسط:C15H24O5
ميغاواط:284.348065376282
MDL:MFCD06797175
CID:60963
PubChem ID:11076957

BnO-PEG4-OH الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol
    • Tetraethylene Glycol Monobenzyl Ether
    • 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol
    • 2-[2-[2-[2-(BENZYLOXY)ETHOXY]ETHOXY]ETHOXY]ETHANOL
    • Benzyl-PEG4-alcohol
    • BnO-PEG4-OH
    • Bn-PEG4-OH
    • BIPG1186
    • Tetraethyleneglykolmonobenzyl ether
    • QDPIVUQXPXUNLN-UHFFFAOYSA-N
    • Tetraethylene glycol monobenzylether
    • STL556243
    • ZB0910
    • BBL102
    • 13-Phenyl-3,6,9,12-tetraoxatridecan-1-ol (ACI)
    • 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl- (9CI)
    • Benzyl-PEG4-Hydroxy
    • SCHEMBL606659
    • AKOS015839480
    • BP-22232
    • DTXSID10454414
    • MFCD06797175
    • TetraethyleneGlycolMonobenzylEther
    • EN300-305336
    • CS-W020968
    • FS-6033
    • SY054175
    • Benzyl-PEG4-OH
    • C15H24O5
    • BBL102441
    • HY-W040228
    • T1997
    • DA-68069
    • s10771
    • 86259-87-2
    • 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-
    • MDL: MFCD06797175
    • نواة داخلي: 1S/C15H24O5/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2
    • مفتاح Inchi: QDPIVUQXPXUNLN-UHFFFAOYSA-N
    • ابتسامات: OCCOCCOCCOCCOCC1C=CC=CC=1

حساب السمة

  • نوعية دقيقة: 284.16200
  • النظائر كتلة واحدة: 284.16237386g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 5
  • عدد الذرات الثقيلة: 20
  • تدوير ملزمة العد: 13
  • تعقيدات: 195
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • tautomeric العد: nothing
  • تهمة السطحية: 0
  • طوبولوجي سطح القطب: 57.2
  • إكسلوغ 3: 0.4

الخصائص التجريبية

  • اللون / الشكل: Not determined
  • كثيف: 1.0930(lit.)
  • نقطة الغليان: 398.714℃/760mmHg
  • نقطة الوميض: 398.714 °C at 760 mmHg
  • انكسار: 1.4980 to 1.5020
  • بسا: 57.15000
  • لوغب: 1.24530
  • الذوبان: Not determined

BnO-PEG4-OH أمن المعلومات

BnO-PEG4-OH بيانات الجمارك

  • رمز النظام المنسق:2909499000
  • بيانات الجمارك:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

BnO-PEG4-OH الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Enamine
EN300-305336-0.1g
1-phenyl-2,5,8,11-tetraoxatridecan-13-ol
86259-87-2 95.0%
0.1g
$19.0 2025-03-19
Chemenu
CM339723-100g
BnO-PEG4-OH
86259-87-2 95%+
100g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045051-100g
BnO-PEG4-OH
86259-87-2 98%
100g
¥1052.00 2024-04-28
abcr
AB250564-1 g
Tetraethylene glycol monobenzyl ether, 95% ; .
86259-87-2 95%
1g
€75.90 2023-04-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1997-5G
Tetraethylene Glycol Monobenzyl Ether
86259-87-2 >95.0%(GC)
5g
¥290.00 2024-04-15
eNovation Chemicals LLC
D630819-5g
2-[2-[2-[2-(BENZYLOXY)ETHOXY]ETHOXY]ETHOXY]ETHANOL
86259-87-2 95%
5g
$1500 2024-06-05
XI AN KANG FU NUO Biotechnology Co., Ltd.
BHB-29-1g
Benzyl-PEG5-alcohol
86259-87-2 95.00%
1g
¥210.0 2021-09-26
TRC
T303773-100mg
Tetraethylene Glycol Monobenzyl Ether
86259-87-2
100mg
$ 60.00 2022-06-02
MedChemExpress
HY-W040228-100mg
BnO-PEG4-OH
86259-87-2 ≥95.0%
100mg
¥200 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T24630-500g
BnO-PEG4-OH
86259-87-2 95%
500g
¥3573.0 2023-09-06

BnO-PEG4-OH طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Sodium hydride ,  Sodium iodide ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 0 °C; 0 °C → rt; 24 h, rt
2.1 Reagents: 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  36 h, rt
المراجع
A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols
Zhang, Quanxuan; et al, Tetrahedron Letters, 2014, 55(22), 3384-3386

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Water
1.2 -
المراجع
Simplified synthesis of oligoethylene glycols
Zada, Anat; et al, Journal of Surfactants and Detergents, 2001, 4(2), 163-166

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  36 h, rt
المراجع
A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols
Zhang, Quanxuan; et al, Tetrahedron Letters, 2014, 55(22), 3384-3386

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  0 °C; 1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
2.2 Solvents: Dimethylformamide ;  rt; 12 h, rt
2.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
2.4 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 min, 0 °C; 10 min, 0 °C; 10 min, 20 °C
1.2 20 °C; 20 h, 20 °C
1.3 Reagents: Water ;  0 °C
المراجع
Propargylamine-isothiocyanate reaction: efficient conjugation chemistry in aqueous media
Viart, H. M.-F.; et al, Chemical Communications (Cambridge, 2014, 50(58), 7800-7802

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  0 °C → 25 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C
2.3 Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  pH 3; overnight, 25 °C
2.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
المراجع
Development of a Scalable Process for α-Amino-ω-methoxyl-dodecaethylene Glycol
Xia, Guiquan; et al, Organic Process Research & Development, 2015, 19(11), 1769-1773

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C; 0 °C → rt
1.2 24 h, 40 °C
1.3 Solvents: Water
المراجع
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

طريقة الإنتاج 8

رد فعل الشرط
المراجع
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium hydride ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran
1.2 -
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
المراجع
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward "Clickable" Polylactides via Hydrolysis of Cyanohydrin Derivatives
Zhang, Quanxuan; et al, Journal of Organic Chemistry, 2014, 79(20), 9546-9555

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.3 Catalysts: Amberlyst 15 Solvents: Water ;  12 h, rt
المراجع
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.3 Catalysts: Amberlyst 15 Solvents: Water ;  12 h, rt
المراجع
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

طريقة الإنتاج 12

رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid
2.1 Reagents: Sodium hydride ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran
2.2 -
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
المراجع
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward "Clickable" Polylactides via Hydrolysis of Cyanohydrin Derivatives
Zhang, Quanxuan; et al, Journal of Organic Chemistry, 2014, 79(20), 9546-9555

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 overnight, rt
1.3 Solvents: Water ;  rt
المراجع
The design and synthesis of highly branched and spherically symmetric fluorinated macrocyclic chelators
Jiang, Zhong-Xing; et al, Synthesis, 2008, (2), 215-220

طريقة الإنتاج 14

رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
المراجع
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward "Clickable" Polylactides via Hydrolysis of Cyanohydrin Derivatives
Zhang, Quanxuan; et al, Journal of Organic Chemistry, 2014, 79(20), 9546-9555

طريقة الإنتاج 15

رد فعل الشرط
المراجع
Removable Water-Soluble Olefin Metathesis Catalyst via Host-Guest Interaction
Kim, Cheoljae ; et al, Organic Letters, 2018, 20(3), 736-739

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Ethanol, 2,2′-[oxybis(2,1-ethanediyloxy)]bis-, monosodium salt
2.1 -
المراجع
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, 0 °C
1.2 Reagents: Water
1.3 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  0 °C → 25 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C
2.3 Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  pH 3; overnight, 25 °C
2.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
المراجع
Development of a Scalable Process for α-Amino-ω-methoxyl-dodecaethylene Glycol
Xia, Guiquan; et al, Organic Process Research & Development, 2015, 19(11), 1769-1773

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.3 Catalysts: Amberlyst 15 Solvents: Water ;  12 h, rt
المراجع
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
المراجع
Towards a Universal Method for the Stable and Clean Functionalization of Inert Perfluoropolymer Nanoparticles: exploiting Photopolymerizable Amphiphilic Diacetylenes
Morasso, Carlo; et al, Advanced Functional Materials, 2010, 20(22), 3932-3940

طريقة الإنتاج 20

رد فعل الشرط
المراجع
Removable Water-Soluble Olefin Metathesis Catalyst via Host-Guest Interaction
Kim, Cheoljae ; et al, Organic Letters, 2018, 20(3), 736-739

طريقة الإنتاج 21

رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Sodium hydride ,  Sodium iodide ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran ;  2 h, 0 °C
2.2 0 °C; 0 °C → rt; 24 h, rt
3.1 Reagents: 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  36 h, rt
المراجع
A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols
Zhang, Quanxuan; et al, Tetrahedron Letters, 2014, 55(22), 3384-3386

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ;  rt; 12 h, rt
1.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; reflux
1.2 Solvents: Tetrahydrofuran ;  reflux; 3 h, reflux; cooled
1.3 Reagents: Methanol
المراجع
Dynamic Properties of Self-Assembled Monolayers of Mercapto Oligo(ethylene oxide) Methyl Ether on an Oscillating Solid-Liquid Interface
Yoshimoto, Minoru; et al, Journal of Physical Chemistry C, 2014, 118(29), 16067-16073

طريقة الإنتاج 24

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; rt → 67 °C
1.2 Solvents: Tetrahydrofuran ;  66 - 67 °C; 3 h, 66 - 67 °C; 67 °C → rt
1.3 Reagents: Methanol
1.4 Reagents: Hydrochloric acid Solvents: Water
المراجع
Synthesis of Poly(ethylene oxide) Approaching Monodispersity
Maranski, Krzysztof; et al, Angewandte Chemie, 2014, 53(25), 6411-6413

طريقة الإنتاج 25

رد فعل الشرط
المراجع
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

طريقة الإنتاج 26

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → reflux
1.2 Solvents: Tetrahydrofuran ;  reflux; 3 h, 100 °C; 100 °C → rt
1.3 Solvents: Methanol ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
DNA-Molecular-Motor-Controlled Dendron Association
Sun, Yawei; et al, Langmuir, 2010, 26(15), 12496-12499

طريقة الإنتاج 27

رد فعل الشرط
المراجع
Azethoxyl nitroxide spin-labeled crown ethers and cryptands with the N-O• group positioned near the cavity
Keana, John F. W.; et al, Journal of Organic Chemistry, 1983, 48(16), 2647-54

طريقة الإنتاج 28

رد فعل الشرط
1.1 Reagents: Sodium hydride
2.1 -
المراجع
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

BnO-PEG4-OH Raw materials

BnO-PEG4-OH Preparation Products

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:86259-87-2)BnO-PEG4-OH
A863259
نقاء:99%
كمية:500g
الأسعار ($):499.0